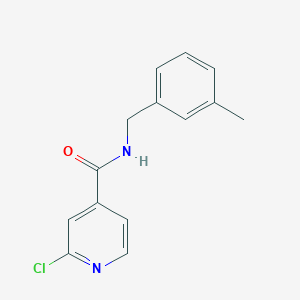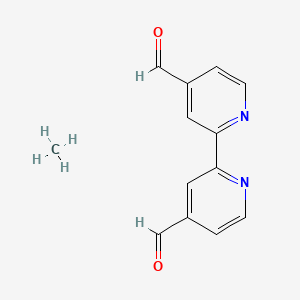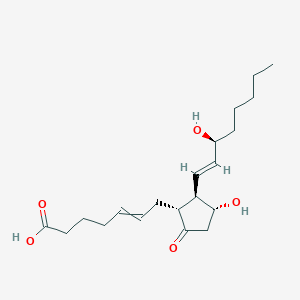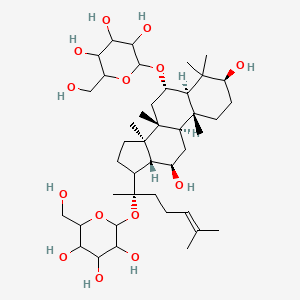
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is a chemical compound with the molecular formula C8H17ClFNO2 and a molecular weight of 213.68 g/mol . It is a white solid that is soluble in water and some organic solvents. This compound is known for its chiral nature, meaning it has a specific orientation in space that can affect its chemical behavior and interactions .
Méthodes De Préparation
The synthesis of Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride can be achieved through various organic reactions. One common method involves the reaction of ethyl 2-amino-4-fluoro-4-methylpentanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biochemical pathways and reactions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methylpentanoate: Lacks the fluorine atom, which can affect its reactivity and interactions.
Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate: Contains a sulfate group instead of a hydrochloride, which can influence its solubility and stability.
Ethyl 2-amino-4-fluoro-4-methylpentanoate: The base form without the hydrochloride salt, which can affect its solubility and reactivity.
These comparisons highlight the unique properties of this compound, particularly its chiral nature and the presence of the fluorine atom, which can significantly influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H17ClFNO2 |
|---|---|
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
ethyl 2-amino-4-fluoro-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H |
Clé InChI |
JAKZTACOAZGMPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(C)(C)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)

![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)







![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)
![[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12824568.png)
![tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12824572.png)

